
2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a chemical compound with the molecular formula C7H3ClF5N It is a derivative of pyridine, where the pyridine ring is substituted with a chloro group at the 2-position and a pentafluoroethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with a pentafluoroethylating agent. One common method is the reaction of 2-chloropyridine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups like chloro and pentafluoroethyl can make the ring less reactive.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used in solvents like ethanol or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like bromine or nitric acid can be used, but the reaction conditions need to be carefully controlled to avoid overreaction.
Major Products Formed
Nucleophilic Substitution: Products include 2-substituted pyridines where the chloro group is replaced by the nucleophile.
Electrophilic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of electronic effects and reactivity in pyridine derivatives.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes. Its fluorinated group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the pentafluoroethyl group can enhance binding affinity and selectivity for certain targets. The chloro group can participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modulation of their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-Chloro-6-(difluoromethyl)pyridine: Contains a difluoromethyl group, making it less electron-withdrawing compared to the pentafluoroethyl group.
2-Chloro-6-(fluoromethyl)pyridine: Contains a fluoromethyl group, which has different steric and electronic properties.
Uniqueness
2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is unique due to the presence of the pentafluoroethyl group, which significantly influences its chemical reactivity and physical properties. The high electronegativity and steric bulk of the pentafluoroethyl group can enhance the compound’s stability and reactivity in specific reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYLZAMHFQYRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
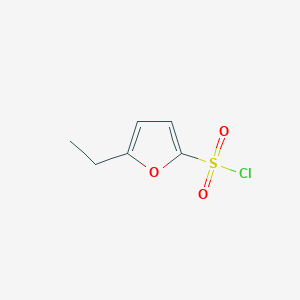
![N-(4-methoxyphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2771214.png)
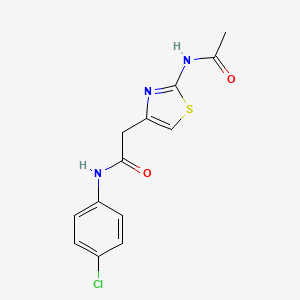
![1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2771216.png)
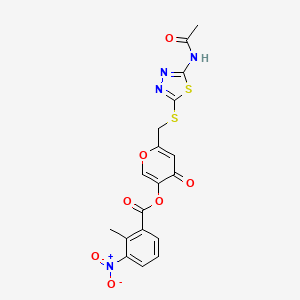
![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)
![5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2771223.png)
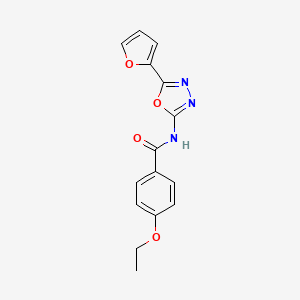
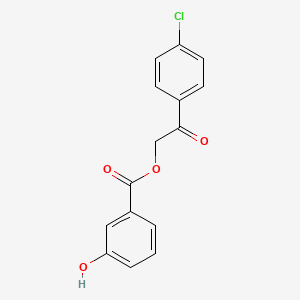
![8-amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771226.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2771227.png)
![3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2771228.png)

![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)
